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5-Phenyl-2-thioxoimidazolidin-4-
Compound Name:
one

Cat. No.: B3147474

An In-Depth Technical Guide to 5-Phenyl-2-thioxoimidazolidin-4-one

IUPAC Name

The correct IUPAC name for 5-Phenyl-2-thioxoimidazolidin-4-one is 5-phenyl-2-
sulfanylideneimidazolidin-4-one[1][2].

Introduction

5-Phenyl-2-thioxoimidazolidin-4-one, also commonly known as 5-phenyl-2-thiohydantoin,
belongs to the 2-thioxoimidazolidin-4-one class of heterocyclic compounds. This scaffold is of
significant interest in medicinal and agricultural chemistry due to the wide array of biological
activities exhibited by its derivatives. These activities include anticancer, antimicrobial, antiviral,
anticonvulsant, and herbicidal properties[3][4][5][6]. The versatility of the 2-thioxoimidazolidin-4-
one core allows for substitutions at various positions, leading to a large chemical space for the
development of novel therapeutic and agrochemical agents. This guide provides a
comprehensive overview of the synthesis, properties, and biological activities of 5-Phenyl-2-
thioxoimidazolidin-4-one and its derivatives, intended for researchers and professionals in
drug development.

Physicochemical Properties
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The fundamental physicochemical properties of 5-Phenyl-2-thioxoimidazolidin-4-one are
summarized below. These computed properties provide insights into the molecule's behavior in
biological systems.

Property Value Reference
Molecular Formula CoHsN20S [1]
Molecular Weight 192.24 g/mol [1]
XLogP3 1.1 [1]
Hydrogen Bond Donor Count 2 [1]
Hydrogen Bond Acceptor

C);untg p 2 ]
Rotatable Bond Count 1 [1]
Exact Mass 192.03573406 Da [1]
Topological Polar Surface Area  73.2 A2 [1]
Heavy Atom Count 13 [1]

Synthesis

The synthesis of 5-aryl-2-thioxoimidazolidin-4-ones can be achieved through several
established routes. A common and effective method is the condensation reaction between an
appropriate a-ketoaldehyde (or its hydrate) and thiourea.

General Synthetic Workflow

Below is a generalized workflow for the synthesis of 5-phenyl-2-thioxoimidazolidin-4-one.
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Caption: General workflow for the synthesis of 5-Phenyl-2-thioxoimidazolidin-4-one.

Experimental Protocol: Synthesis from Phenylglyoxal
Hydrate

This protocol is a generalized procedure based on the condensation of arylglyoxal hydrates
with thiourea[7].

e Reaction Setup: In a round-bottom flask, dissolve phenylglyoxal hydrate and a molar
equivalent of thiourea in an acidic solvent, such as acetic acid.

» Heating: Heat the reaction mixture to 100°C with constant stirring.
e Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

o Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the
mixture into cold water to precipitate the crude product.

 Purification: Filter the solid precipitate, wash it with water, and then dry it. The crude product
can be further purified by recrystallization from a suitable solvent like ethanol to yield pure 5-
phenyl-2-thioxoimidazolidin-4-one[7].

Biological and Pharmacological Activities
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The 2-thioxoimidazolidin-4-one scaffold is a versatile pharmacophore, and its derivatives have
demonstrated a broad spectrum of biological activities.

Anticancer Activity

Derivatives of 2-thioxoimidazolidin-4-one have shown significant potential as anticancer agents
against various cancer cell lines[3][8].

o Hepatocellular Carcinoma (HepG-2): Certain derivatives have exhibited potent cytotoxic
effects against HepG-2 cells. For instance, one study reported a derivative with an ICso value
of 0.017 uM[9]. The mechanism of action was found to involve the induction of apoptosis and
cell cycle arrest at the G2/M phase[9].

e Breast Cancer (MCF-7): Promising activity has also been observed against breast cancer
cell lines. A study highlighted a derivative with an ICso of 3.98 ug/mL against MCF-7 cells[3].

e Colon Cancer (HCT-116): Some derivatives have been shown to suppress the growth of
colorectal carcinoma cells[8].

Quantitative Anticancer Activity Data

Compound Class Cell Line ICs0 Value Reference

2-Thioxoimidazolidin-

o HepG-2 0.017 uM [9]
4-one derivative
2-Thioxoimidazolidin-
o MCF-7 3.98 pg/mL [3]
4-one derivative
2-Thioxoimidazolidin-
HepG-2 2.33 pg/mL [8]

4-one analog

Signaling Pathway: PIBK/AKT Inhibition

The anticancer effects of some 2-thioxoimidazolidin-4-one derivatives are mediated through the
inhibition of the PI3K/AKT signaling pathway. This pathway is crucial for cell survival,
proliferation, and growth. Its inhibition leads to the activation of pro-apoptotic proteins and cell
cycle arrest[9][10].
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Caption: Inhibition of the PISK/AKT pathway by 2-thioxoimidazolidin-4-one derivatives.

Antimicrobial Activity

The 2-thioxoimidazolidin-4-one core is also present in compounds with notable antibacterial

and antifungal properties. Studies have demonstrated the efficacy of these derivatives against

various pathogenic microbes.

o Antibacterial: Activity has been reported against both Gram-positive (Staphylococcus aureus,

Bacillus subtilis) and Gram-negative (Klebsiella pneumoniae) bacteria[11][12]. Some
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compounds have shown significant antibiofilm and antihemagglutination effects against
virulent strains of S. aureus[12].

 Antifungal: Antifungal activity has been observed against species such as Candida
albicans[11].

Other Activities

o Herbicidal Activity: Certain esters of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one have
been synthesized and shown to possess good herbicidal activity against various plant
species[5].

» Perforin Inhibition: 5-Arylidene-2-thioxoimidazolidin-4-ones have been investigated as
inhibitors of perforin, a cytolytic protein expressed by lymphocytes, suggesting potential
applications in modulating immune responses[13].

Key Experimental Methodologies

The evaluation of the biological activity of 5-Phenyl-2-thioxoimidazolidin-4-one derivatives
involves a range of standard in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound
on cancer cell lines.

Cell Seeding: Plate cancer cells (e.g., HepG-2, MCF-7) in 96-well plates and allow them to
adhere overnight.

» Compound Treatment: Treat the cells with various concentrations of the test compound and
incubate for a specified period (e.g., 24-72 hours).

o MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the
yellow MTT to purple formazan crystals.

o Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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» Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g.,
570 nm) using a microplate reader. The absorbance is proportional to the number of viable
cells.

e |Cso Calculation: Calculate the half-maximal inhibitory concentration (ICso), which is the
concentration of the compound that inhibits cell growth by 50%.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the cell cycle progression of a
cell population.

o Cell Treatment: Treat the cancer cells with the test compound at its ICso concentration for a
set duration.

o Cell Harvesting: Harvest the cells by trypsinization and wash them with phosphate-buffered
saline (PBS).

 Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membranes.

o Staining: Stain the cellular DNA with a fluorescent dye, such as propidium iodide (PI), in the
presence of RNase to remove RNA.

o Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The
fluorescence intensity of Pl is directly proportional to the amount of DNA.

o Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each
phase of the cell cycle (GO/G1, S, and G2/M).

Antimicrobial Susceptibility Testing (Broth
Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound

against various microorganisms.

e Compound Dilution: Prepare a serial dilution of the test compound in a 96-well microtiter
plate containing a suitable broth medium.
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 Inoculation: Inoculate each well with a standardized suspension of the target microorganism
(e.g., S. aureus).

 Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

e MIC Determination: The MIC is defined as the lowest concentration of the compound that
completely inhibits the visible growth of the microorganism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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